Chemical Structure Analysis of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine
Chemical Structure Analysis of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine
An In-Depth Technical Guide to the
Introduction
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold represents a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The molecule 4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-amine is a compound of significant interest, integrating this potent thiazole core with a 4-isobutylphenyl moiety—a structural feature famously associated with the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[3][4]
This convergence of two pharmacologically relevant substructures necessitates a rigorous and unambiguous confirmation of its chemical identity. For researchers in drug discovery and development, establishing the precise atomic connectivity and stereochemistry is not merely an academic exercise; it is a foundational requirement for understanding structure-activity relationships (SAR), mechanism of action, and ensuring the reproducibility of biological data.
This technical guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine. Moving beyond a simple listing of methods, we will delve into the causality behind the analytical strategy, explaining why each technique is chosen and how the data from each method corroborates the others to build an unassailable structural proof. This document is designed to guide researchers through a self-validating system of analysis, ensuring the highest degree of scientific integrity.
Caption: Proposed Hantzsch synthesis workflow.
Experimental Protocol: Synthesis
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Step A: Bromination. To a solution of 4-isobutylacetophenone (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at 0°C. Allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
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Work-up A. Pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-haloketone intermediate.
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Step B: Condensation. Dissolve the crude 2-bromo-1-(4-isobutylphenyl)propan-1-one in absolute ethanol. Add thiourea (1.2 eq) to the solution. [5]4. Reaction. Reflux the mixture for 8-12 hours, monitoring by TLC.
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Work-up B. Cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed extensively with water, and then a cold non-polar solvent like hexane to remove non-polar impurities.
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Purification. The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Trustworthiness: The purity of the final product should be assessed by Thin Layer Chromatography (TLC) using multiple solvent systems and by determining its melting point. A sharp melting point is indicative of high purity.
Part 2: Mass Spectrometry (MS) - Molecular Formula Confirmation
Expertise & Causality: Mass spectrometry is the first and most crucial spectroscopic step. Its primary purpose is to confirm the molecular weight of the synthesized compound, thereby validating that the desired reaction has occurred. We employ soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion. [6]High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the exact mass, allowing for the unambiguous determination of the elemental formula.
Predicted Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₄H₂₀N₂S | Based on the structure. |
| Monoisotopic Mass | 248.1347 | Calculated exact mass. |
| [M+H]⁺ (HRMS-ESI) | 249.1420 | The protonated molecular ion is the primary species observed in ESI positive mode. [6] |
Predicted Fragmentation Pattern
While the goal is to observe the molecular ion, fragmentation provides structural clues. Key bond cleavages can be predicted.
Caption: Predicted major fragmentation pathways in MS/MS.
Experimental Protocol: LC-MS Analysis
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Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Create a working solution of 1 µg/mL by diluting the stock with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). [6]2. Instrumentation (LC):
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Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). [6] * Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient from 10% to 95% B over several minutes.
-
-
Instrumentation (MS):
-
Ion Source: ESI, positive ion mode.
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Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
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Scan Range: m/z 50 - 500.
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Data Analysis: Extract the mass for the major chromatographic peak. Compare the exact mass of the [M+H]⁺ ion with the theoretical value. The mass error should be less than 5 ppm.
Part 3: Spectroscopic Analysis - Elucidating the Connectivity
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. It serves as a crucial quality check. For our target molecule, we expect to see characteristic vibrations for the N-H bonds of the amine, C-H bonds of the aromatic and aliphatic groups, and the C=N bond within the thiazole ring. [7][8]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Broad | N-H stretching (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2955 - 2870 | Strong | Aliphatic C-H stretching (isobutyl, methyl) |
| ~1620 | Strong | C=N stretching (thiazole ring) [8] |
| 1580 - 1450 | Medium-Strong | Aromatic C=C ring stretching |
Experimental Protocol: ATR-FTIR
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Sample Preparation: Place a small amount of the dry, purified solid directly onto the ATR crystal.
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Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹. 3. Data Analysis: Collect a background spectrum first. Record the sample spectrum and identify the characteristic absorption bands, comparing them to expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of a molecule. While 1D spectra (¹H and ¹³C) provide initial assignments, 2D NMR experiments (COSY, HSQC, HMBC) are essential to unambiguously connect the molecular fragments and validate the overall structure. [9]
Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | d, J = 8.2 Hz | 2H | H-2', H-6' | Aromatic protons adjacent to the thiazole ring. |
| ~7.15 | d, J = 8.2 Hz | 2H | H-3', H-5' | Aromatic protons adjacent to the isobutyl group. |
| ~4.90 | s (broad) | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |
| ~2.48 | d, J = 7.2 Hz | 2H | -CH₂- (isobutyl) | Methylene protons coupled to the methine proton. |
| ~2.25 | s | 3H | 5-CH₃ | Methyl group on the electron-rich thiazole ring. |
| ~1.88 | nonet | 1H | -CH- (isobutyl) | Methine proton coupled to both CH₂ and CH₃ groups. |
| ~0.92 | d, J = 6.6 Hz | 6H | -CH(CH₃)₂ | Two equivalent methyl groups of the isobutyl moiety. |
Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C-2 (C-NH₂) | Carbon bearing the amino group, highly deshielded. |
| ~145.0 | C-4 | Thiazole carbon attached to the phenyl ring. |
| ~140.5 | C-4' | Aromatic quaternary carbon of the isobutylphenyl group. |
| ~132.0 | C-1' | Aromatic quaternary carbon attached to the thiazole ring. |
| ~129.5 | C-3', C-5' | Aromatic CH carbons. |
| ~128.5 | C-2', C-6' | Aromatic CH carbons. |
| ~115.0 | C-5 | Thiazole carbon attached to the methyl group. |
| ~45.0 | -CH₂- (isobutyl) | Aliphatic methylene carbon. |
| ~30.2 | -CH- (isobutyl) | Aliphatic methine carbon. |
| ~22.4 | -CH(CH₃)₂ | Aliphatic methyl carbons. |
| ~11.5 | 5-CH₃ | Thiazole methyl carbon. |
2D NMR for Unambiguous Assignment
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COSY (Correlation Spectroscopy): This experiment validates the isobutyl spin system by showing correlations between δ 2.48 (-CH₂-) and δ 1.88 (-CH-), and between δ 1.88 (-CH-) and δ 0.92 (-CH₃).
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HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to its attached carbon, confirming the assignments made in the 1D tables.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for assembling the molecular fragments. Key correlations are:
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Protons at H-2'/H-6' (δ ~7.35) to the thiazole carbon C-4 (δ ~145.0). This definitively connects the phenyl ring to the thiazole ring at the correct position.
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Protons of the 5-CH₃ group (δ ~2.25) to thiazole carbons C-5 (δ ~115.0) and C-4 (δ ~145.0). This confirms the position of the methyl group.
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Protons of the isobutyl -CH₂- (δ ~2.48) to aromatic carbons C-3'/C-5' and C-4'. This confirms the attachment of the isobutyl group to the phenyl ring.
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Caption: Critical HMBC correlations for structural confirmation.
Part 4: X-Ray Crystallography - The Gold Standard
Expertise & Causality: While NMR provides the constitutional isomer, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional representation of the molecule. It reveals precise bond lengths, bond angles, and intermolecular interactions in the solid state, serving as the ultimate, irrefutable proof of structure. [10][11]
Experimental Protocol: Single-Crystal X-Ray Diffraction
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Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., acetone, ethyl acetate). [11]2. Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer, typically with Mo Kα radiation. [10]3. Structure Solution and Refinement: Process the diffraction data. Solve the structure using direct methods and refine the model against the collected data.
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Data Analysis: Analyze the final refined structure to determine bond lengths, angles, and crystal packing. The C-S and C=N bond lengths within the thiazole ring should be consistent with literature values for similar structures. [10]
Integrated Analytical Workflow
The robust structural elucidation of a novel compound is not a linear process but an integrated workflow where each piece of data validates the others.
Caption: Comprehensive workflow for structural elucidation.
Conclusion
The structural analysis of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine is a case study in methodical, evidence-based chemical science. By systematically employing a suite of orthogonal analytical techniques, we construct a self-validating proof of structure. High-resolution mass spectrometry confirms the elemental composition. IR spectroscopy provides a rapid check of the expected functional groups. The powerful combination of 1D and 2D NMR spectroscopy meticulously maps the atomic connectivity, leaving no doubt as to the isomeric identity. Finally, where possible, single-crystal X-ray diffraction offers the ultimate confirmation in three-dimensional space. Adherence to this rigorous, multi-technique approach ensures that any subsequent biological or medicinal chemistry research is built upon a foundation of absolute structural certainty.
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